Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-(dimethylamino)benzoic acid and thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its combination of antimicrobial, antioxidant, and anticancer properties .
Properties
IUPAC Name |
methyl 2-[[4-(dimethylamino)benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)11-6-4-10(5-7-11)13(18)16-14-12(8-9-21-14)15(19)20-3/h4-9H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKHRICVRQNLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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